![molecular formula C11H14ClIO B13308030 {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)
{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H14ClIO. It is a halogenated benzene derivative, characterized by the presence of both chlorine and iodine atoms attached to a methylpropan-2-yl group, which is further connected to a benzene ring through an oxygen atom. This compound is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1-chloro-3-iodo-2-methylpropan-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of benzyl alcohols or amines.
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene is used as an intermediate for the preparation of more complex molecules. Its halogen atoms make it a versatile building block for various chemical transformations.
Biology and Medicine
The compound is studied for its potential biological activities. Halogenated benzene derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific desired properties.
Mecanismo De Acción
The mechanism of action of {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene is primarily based on its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. The presence of chlorine and iodine atoms enhances its binding affinity to target proteins and enzymes, potentially disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific biological target.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: Another halogenated benzene derivative used in the production of high-performance polymers.
1-Chloro-3-iodo-2-methylpropan-2-ol: A precursor in the synthesis of {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene.
Uniqueness
What sets this compound apart is its dual halogenation, which provides unique reactivity and binding properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H14ClIO |
|---|---|
Peso molecular |
324.58 g/mol |
Nombre IUPAC |
(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H14ClIO/c1-11(8-12,9-13)14-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
FKZLQUQTHBFARD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(CI)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


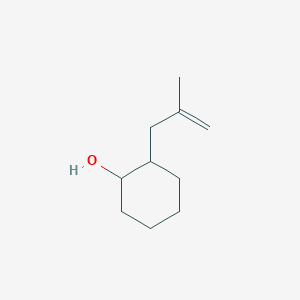
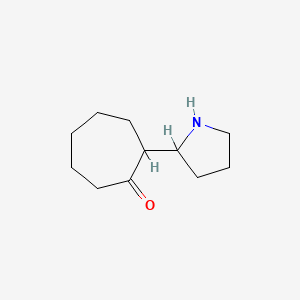
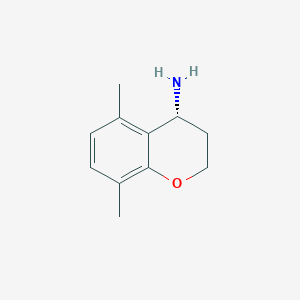

![2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
![2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13307966.png)
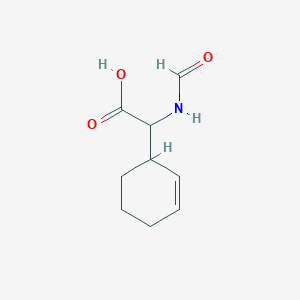



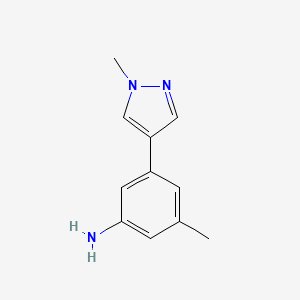
![2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13308006.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
